
N-(1-methoxybutan-2-yl)thiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxybutan-2-yl)thiolan-3-amine is a chemical compound with the molecular formula C₉H₁₉NOS. It is characterized by the presence of a thiolane ring, an amine group, and a methoxybutyl substituent. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)thiolan-3-amine typically involves the reaction of thiolane derivatives with amine precursors under controlled conditions. One common method includes the alkylation of thiolane with 1-methoxybutan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methoxybutan-2-yl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiolane derivatives with reduced functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The methoxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, THF, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives with reduced functional groups.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
N-(1-methoxybutan-2-yl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-methoxybutan-2-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the thiolane ring may interact with hydrophobic pockets within proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-methoxybutan-2-yl)thiolan-2-amine
- N-(1-methoxybutan-2-yl)thiolan-4-amine
- N-(1-methoxybutan-2-yl)thiolan-5-amine
Uniqueness
N-(1-methoxybutan-2-yl)thiolan-3-amine is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for research and development in various fields .
Propriétés
Formule moléculaire |
C9H19NOS |
|---|---|
Poids moléculaire |
189.32 g/mol |
Nom IUPAC |
N-(1-methoxybutan-2-yl)thiolan-3-amine |
InChI |
InChI=1S/C9H19NOS/c1-3-8(6-11-2)10-9-4-5-12-7-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
FOEFEFQLHWYBOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)NC1CCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


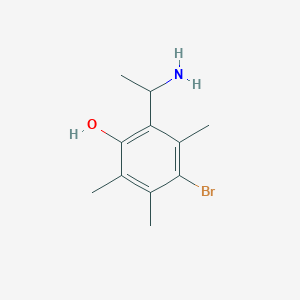
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
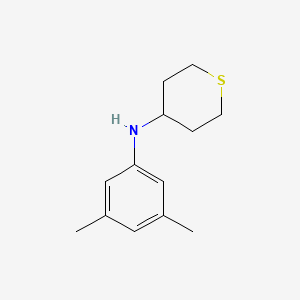

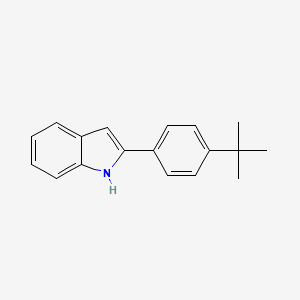
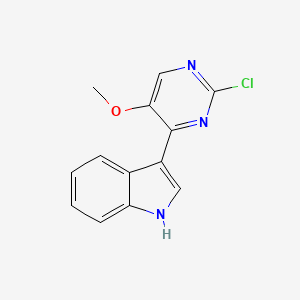
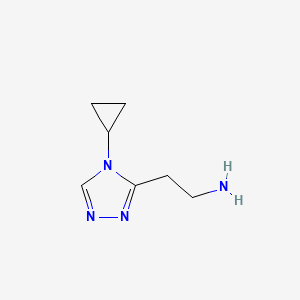

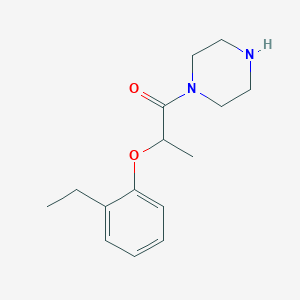
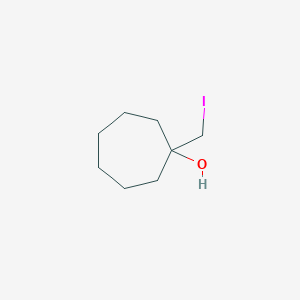
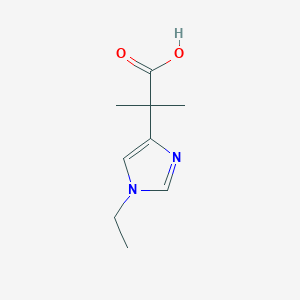
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
